molecular formula C7H7NO3 B1294317 2-Methyl-3-nitrophenol CAS No. 5460-31-1

2-Methyl-3-nitrophenol

Cat. No. B1294317
CAS RN: 5460-31-1
M. Wt: 153.14 g/mol
InChI Key: GAKLFAZBKQGUBO-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrophenol, also known as 3-Nitro-O-cresol or 2-Hydroxy-6-nitrotoluene, is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.1354 . This compound is used as an internal standard to develop a method for measuring the stable isotope ratio of methylnitrophenols in atmospheric particulate matter .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-nitrophenol consists of a benzene ring with a methyl group (CH3) and a nitro group (NO2) attached to it . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

2-Methyl-3-nitrophenol has a molecular weight of 153.14 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 153.042593085 g/mol . The compound has a rotatable bond count of zero .

Scientific Research Applications

Environmental Monitoring

2-Methyl-3-nitrophenol: is utilized as an internal standard in environmental science to develop methods for measuring stable isotope ratios of methylnitrophenols in atmospheric particulate matter . This application is crucial for tracking pollution sources and understanding atmospheric chemistry.

Analytical Chemistry

In analytical chemistry, 2-Methyl-3-nitrophenol serves as a standard for calibrating instruments and ensuring the accuracy of spectrometric analyses . Its well-defined properties allow for precise measurements in complex chemical analyses.

Material Science

This compound finds its use in material science, particularly in the development of new materials with specific optical or electronic properties. It can be employed in the synthesis of photochromic compounds, which have potential applications in photopharmacology and functional materials .

Biochemistry

2-Methyl-3-nitrophenol: is significant in biochemistry for studying the metabolism of nitroaromatic compounds by microbes. Understanding this process is essential for bioremediation efforts and environmental cleanup strategies .

Pharmacology

In pharmacology, 2-Methyl-3-nitrophenol may be used in the synthesis of various pharmaceutical compounds. Its nitrophenol group is a key structural component in the development of certain drugs .

Industrial Processes

Industrially, 2-Methyl-3-nitrophenol is a valuable raw material in the synthesis of dyes, pigments, and other chemicals used in manufacturing processes. Its role in these syntheses is pivotal due to its reactive nitro group, which can undergo further chemical transformations .

Agriculture

While specific information on 2-Methyl-3-nitrophenol in agriculture was not found, related nitrophenols are known to be used in the manufacture of pesticides and fungicides, indicating potential applications in crop protection and pest control .

Medicine

In medical research, 2-Methyl-3-nitrophenol could be explored for its biological activity. Nitrophenols, in general, have been studied for their antimicrobial and anti-inflammatory properties, suggesting possible therapeutic applications .

Safety and Hazards

2-Methyl-3-nitrophenol is known to be irritating to the skin and eyes, harmful by inhalation, may cause respiratory irritation, and is considered an acute toxin . It is recommended to handle this compound with appropriate personal protective equipment .

properties

IUPAC Name

2-methyl-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKLFAZBKQGUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203034
Record name 3-Nitro-o-cresol
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitrophenol

CAS RN

5460-31-1
Record name 2-Methyl-3-nitrophenol
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Record name 2-Methyl-3-nitrophenol
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Record name 5460-31-1
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Record name 2-METHYL-3-NITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes employed to produce 2-Methyl-3-nitrophenol?

A1: One common approach utilizes 2-methyl-3-nitrophenol as a starting material. [, ] This can be further modified through a series of reactions like methylation, Friedel-Crafts acylation, reduction, and nucleophilic substitution to arrive at desired derivatives. Another method leverages the readily available 3-methyl-2-butanone. [] This ketone undergoes bromination, cyclization, Sandmeyer reaction, cyano-substitution, and hydrolysis to yield 4-isopropylthiazole-2-formic acid. This acid can be further manipulated and reacted with an appropriate derivative of 2-methyl-3-nitrophenol to obtain complex target molecules.

Q2: What insights do spectroscopic analyses provide regarding the structure of 2-Methyl-3-nitrophenol?

A2: Studies employing FTIR and FT-Raman spectroscopy, in conjunction with DFT calculations, have provided a detailed understanding of the vibrational modes and structural characteristics of 2-Methyl-3-nitrophenol. [] These analyses help in confirming the presence of specific functional groups and understanding their electronic environment within the molecule. Additionally, techniques like 1H NMR, 13C NMR, and mass spectrometry are routinely used to characterize the compound and its derivatives. [, , ]

Q3: Has 2-Methyl-3-nitrophenol been explored in the context of computational chemistry and what are the implications?

A3: Yes, 2-Methyl-3-nitrophenol has been the subject of computational studies. Researchers have used DFT calculations to determine optimized molecular geometry, harmonic frequencies, electronic polarizability, atomic charges, and dipole moment. [] Furthermore, these studies provided insights into thermodynamic parameters at different temperatures. These calculations contribute to a deeper understanding of the molecule's properties and its potential behavior in various chemical environments.

Q4: Can you provide an example of how 2-Methyl-3-nitrophenol is utilized in the synthesis of a specific drug molecule?

A4: 2-Methyl-3-nitrophenol serves as a key starting material in the synthesis of simeprevir, an antiviral drug used to treat Hepatitis C. [] Specifically, it acts as a precursor for the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a crucial intermediate in the multi-step synthesis of simeprevir.

Q5: Are there any studies exploring the biological activity of 2-Methyl-3-nitrophenol derivatives?

A5: While the provided research papers primarily focus on the synthesis and characterization of 2-Methyl-3-nitrophenol and its derivatives, one study describes the synthesis of baeocystin, a naturally occurring psilocybin analog, using 2-Methyl-3-nitrophenol as the starting material. [] Psilocybin and its analogs, including baeocystin, are known for their psychoactive properties.

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